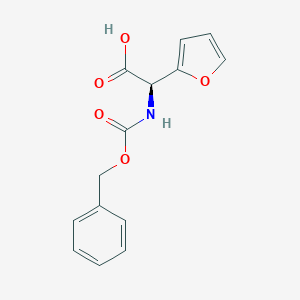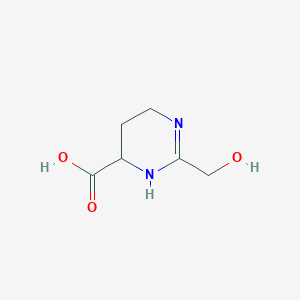
4-Pyrimidinecarboxylic acid, 1,4,5,6-tetrahydro-2-(hydroxymethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinecarboxylic acid, 1,4,5,6-tetrahydro-2-(hydroxymethyl)-(9CI), also known as uracil-5-carboxylic acid, is a heterocyclic organic compound with the molecular formula C7H8N2O4. It is a white crystalline powder that is soluble in water and ethanol. This compound has been the subject of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4-Pyrimidinecarboxylic acid is not well understood. However, it has been shown to have the ability to form complexes with metal ions, which may contribute to its potential applications in metal ion extraction.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Pyrimidinecarboxylic acid. However, it has been shown to have low toxicity, which makes it a potential candidate for use in various applications.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Pyrimidinecarboxylic acid in lab experiments is its low toxicity. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, there is limited information available on its mechanism of action and potential applications, which may limit its use in certain experiments.
Future Directions
1. Further studies on the mechanism of action of 4-Pyrimidinecarboxylic acid.
2. Exploration of its potential applications as a building block for the synthesis of new drugs.
3. Investigation of its potential use as a chelating agent in metal ion extraction.
4. Development of new synthetic methods for the production of 4-Pyrimidinecarboxylic acid.
5. Studies on the potential use of 4-Pyrimidinecarboxylic acid in the field of catalysis.
6. Exploration of its potential applications in the field of materials science.
7. Investigation of its potential use in the development of new sensors and biosensors.
8. Further studies on the toxicity and safety of 4-Pyrimidinecarboxylic acid.
Synthesis Methods
One of the most common methods of synthesizing 4-Pyrimidinecarboxylic acid is through the reaction of uracil with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Scientific Research Applications
4-Pyrimidinecarboxylic acid has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use as a building block for the synthesis of new drugs, as well as its potential use as a chelating agent in metal ion extraction.
properties
CAS RN |
137023-68-8 |
|---|---|
Product Name |
4-Pyrimidinecarboxylic acid, 1,4,5,6-tetrahydro-2-(hydroxymethyl)-(9CI) |
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c9-3-5-7-2-1-4(8-5)6(10)11/h4,9H,1-3H2,(H,7,8)(H,10,11) |
InChI Key |
QXAFLWIGSNEAAO-UHFFFAOYSA-N |
SMILES |
C1CN=C(NC1C(=O)O)CO |
Canonical SMILES |
C1CN=C(NC1C(=O)O)CO |
synonyms |
4-Pyrimidinecarboxylic acid, 1,4,5,6-tetrahydro-2-(hydroxymethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



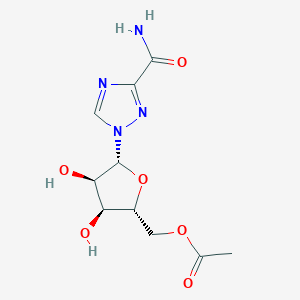
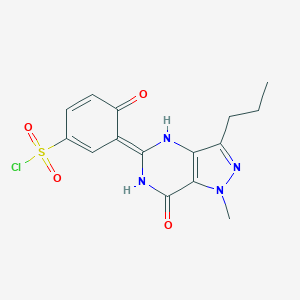
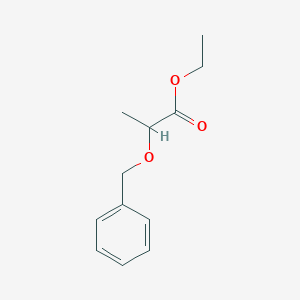
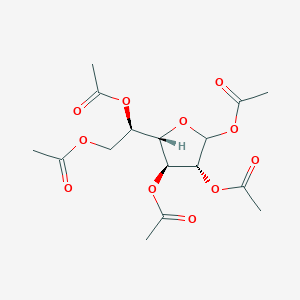
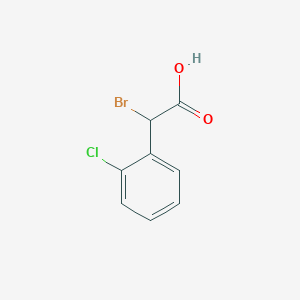
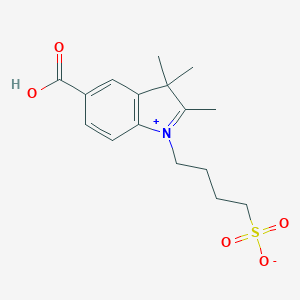
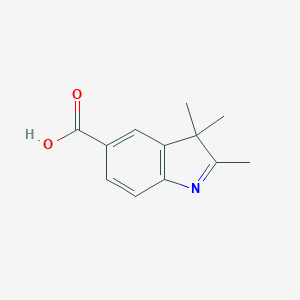
![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)
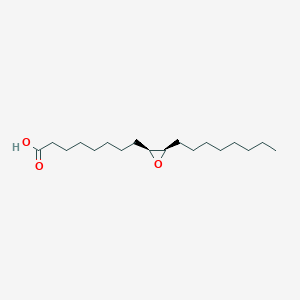
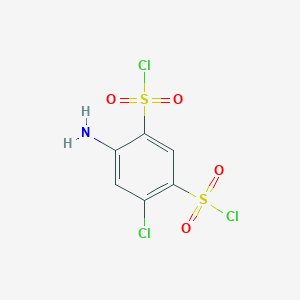
![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)
![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)
